(7Z,9E)-Dodecadienyl acetate
Description
Contextualization as a Key Lepidopteran Semiochemical
This compound is most notably recognized as the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana, a major pest in viticulture. tandfonline.comresearchgate.net First identified in the 1970s, it plays a critical role in the reproductive behavior of this species, with the female moth releasing the pheromone to attract males for mating. tandfonline.com The specific isomeric form, (E,Z)-7,9-dodecadienyl acetate (B1210297), is crucial for its species-specific attraction.
The pheromone blend of L. botrana is complex and includes other minor components that act synergistically to enhance male attraction. These include (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate. researchgate.netmdpi.com Research has also identified additional synergists, such as (E)-7-dodecenyl acetate and isomers of 7,9,11-dodecatrienyl acetate, which can significantly increase the response of male moths. unirioja.esnih.govresearchgate.net
Beyond L. botrana, (E,Z)-7,9-dodecadienyl acetate has been found to be an attractant for males of various species within the genus Idaea (Geometridae), including I. deversaria, I. degeneraria, I. emarginata, I. dimidiata, I. inquinata, and I. fuscovenosa. agriculturejournals.cz This demonstrates its broader relevance as a semiochemical across different Lepidopteran families. However, for some species, like Epinotia tedella, this isomer can reduce the effectiveness of their primary pheromone, highlighting the specificity of chemical communication in insects. nih.gov
Significance in Chemical Ecology Research
The study of (E,Z)-7,9-dodecadienyl acetate is a cornerstone of chemical ecology, the science of chemically-mediated interactions between living organisms. Research in this area delves into how this compound influences the behavior, distribution, and evolution of insect populations. evitachem.com
A significant application of this research is in the development of environmentally benign pest management strategies. researchgate.net By synthesizing the pheromone, researchers have created tools for monitoring and controlling pest populations. Mating disruption, a technique where the atmosphere in a vineyard is saturated with the synthetic pheromone, confuses male moths and prevents them from locating females, thereby reducing reproduction and crop damage. basf.com This method is a key component of integrated pest management (IPM) programs, offering a more selective and less hazardous alternative to broad-spectrum insecticides. researchgate.net
Furthermore, investigations into the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in moths like L. botrana provide fundamental insights into insect physiology and biochemistry. researchgate.net Studies have revealed a complex biosynthetic pathway involving the desaturation and chain-shortening of fatty acids. researchgate.net Understanding these pathways can open new avenues for pest control by identifying potential targets for disruption.
Overview of Major Research Domains
Academic research on (E,Z)-7,9-dodecadienyl acetate is concentrated in several key domains:
Pheromone Identification and Synthesis: A primary focus has been the identification of this compound as a pheromone component in various Lepidopteran species and the development of efficient methods for its chemical synthesis. tandfonline.compherobase.com Numerous synthetic routes have been explored to produce the compound with high purity and yield for research and commercial applications. tandfonline.compherobase.com
Behavioral and Electrophysiological Studies: Researchers investigate how male moths detect and respond to (E,Z)-7,9-dodecadienyl acetate. This includes wind tunnel assays to observe flight behavior and electroantennography (EAG) to measure the response of the moth's antennae to the pheromone. unirioja.esslu.se These studies help to understand the structure-activity relationships of the pheromone and its components.
Pest Management Applications: A large body of research is dedicated to the practical application of (E,Z)-7,9-dodecadienyl acetate in agriculture. This includes optimizing the design of pheromone-baited traps for monitoring pest populations and developing effective mating disruption strategies for crops like grapes. unirioja.esbasf.com
Biosynthesis and Molecular Biology: Modern research employs advanced techniques like transcriptomics to identify the genes and enzymes involved in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate within the pheromone glands of female moths. researchgate.net This molecular-level understanding is crucial for a deeper comprehension of pheromone evolution and production.
Structure
2D Structure
Properties
IUPAC Name |
[(7Z,9E)-dodeca-7,9-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUAWETKPZJO-DEQVHDEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058267 | |
| Record name | (E,Z)-7,9-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55774-32-8 | |
| Record name | (E,Z)-7,9-Dodecadien-1-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dodecadienyl acetate, (7Z,9E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,Z)-7,9-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7Z,9E)-dodecadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,9-DODECADIENYL ACETATE, (7Z,9E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I14RG2HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Isomeric Purity in Research Contexts
Methodologies for Assessing Isomeric Purity in Synthesized Compounds
Achieving high isomeric purity is a critical goal in the synthesis of (E,Z)-7,9-dodecadienyl acetate (B1210297) for both research and commercial applications. A variety of analytical and purification techniques are employed to quantify the isomeric ratio and enrich the desired (E,Z) isomer.
Analytical Techniques: Several analytical methods are used to separate and quantify the different stereoisomers in a synthesized mixture.
| Analytical Method | Principle of Separation/Detection |
| Gas Chromatography (GC) | Separation is based on the volatility of the isomers and their interaction with the stationary phase of the chromatography column. |
| High-Performance Liquid Chromatography (HPLC) | This method separates isomers based on their polarity and how they partition between a stationary and a mobile phase. sielc.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiates isomers based on the distinct magnetic environments of their atomic nuclei, providing structural confirmation. |
Purification and Enrichment Techniques: Following synthesis, which often yields a mixture of isomers, purification steps are essential to increase the concentration of the active (E,Z) form.
Vacuum Distillation: This is a common initial step to separate the dodecadienyl acetate isomers from non-volatile impurities by taking advantage of differences in their boiling points under reduced pressure. google.com
Preferential Complexation: A method to reduce the amount of the (E,E) isomer involves its preferential complexation within a urea (B33335) matrix, allowing for the separation of the desired (E,Z) isomer. google.com
Research on the Influence of Isomeric Contaminants on Biological Activity
The composition of isomeric contaminants in a pheromone blend can significantly impact its effectiveness. Research has focused on understanding the role of each isomer and the factors that can alter the isomeric ratio.
The (E,E) isomer is the most thermodynamically stable of the four geometric isomers and is the primary inactive impurity found in most synthetic preparations of (E,Z)-7,9-dodecadienyl acetate. google.comgoogle.com While it is not biologically active as an attractant for Lobesia botrana, studies have shown that its presence, along with the (Z,Z) and (Z,E) isomers, does not hinder the attractiveness of the active (E,Z) pheromone. google.comgoogle.com This is a crucial consideration for the commercial synthesis of the pheromone, as it defines the required level of isomeric purity for an effective product.
The isomeric composition of 7,9-dodecadienyl acetate is not static and can be altered by environmental conditions. The (E,Z) isomer can rearrange into a mixture of all four isomers when exposed to certain environmental factors, which can impact the long-term efficacy of pheromone-based pest management strategies.
Research has shown that exposure to light, particularly UV radiation, or the presence of free radical generators can promote this isomerization. google.comgoogle.com This leads to an equilibrium mixture of the isomers. google.comgoogle.com
| Environmental Factor | Effect on (E,Z)-7,9-Dodecadienyl acetate | Resulting Isomeric Composition |
| Sunlight (UV Radiation) | Promotes photo-isomerization. | Leads to an equilibrium mixture of isomers, with a higher percentage of the more stable (E,E) form. |
| Heat | Accelerates thermal isomerization. | Favors the formation of the thermodynamically more stable (E,E) isomer. |
Advanced Chemical Synthesis Methodologies
Historical Development of Synthetic Routes
The initial syntheses of (E,Z)-7,9-dodecadienyl acetate (B1210297) were complex, multi-step processes. Over time, research focused on developing more efficient and stereoselective methods to isolate the desired (E,Z) isomer.
The critical challenge in synthesizing this pheromone is controlling the stereochemistry of the two double bonds to favor the (E,Z) configuration over other isomers like (E,E), (Z,E), and (Z,Z). google.comgoogle.com Early methods often produced mixtures of these isomers which then required difficult purification steps. tandfonline.com For instance, some syntheses yielded the thermodynamically more stable (E,E) isomer as a significant byproduct. google.comgoogle.com
The development of stereoselective reactions was a major leap forward. Researchers began to employ reactions that could preferentially form one geometric isomer over another. This included the use of specific catalysts and reaction conditions to guide the formation of the double bonds. For example, methods were developed to synthesize all four geometrical isomers of related dodecadien-l-ols for analytical and testing purposes, which involved separating (E,Z) and (E,E) mixtures using chromatography on a silica (B1680970) gel column impregnated with silver nitrate. tandfonline.com The evolution from non-selective to highly stereoselective syntheses marked a significant advancement, reducing waste and improving the biological efficacy of the final product.
Contemporary Synthetic Strategies
Modern approaches to synthesizing (E,Z)-7,9-dodecadienyl acetate prioritize efficiency, stereocontrol, and sustainability. These strategies often involve fewer steps, utilize advanced catalytic systems, and explore the use of renewable starting materials.
The Wittig reaction has become a cornerstone in the synthesis of this pheromone. This reaction forms a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (phosphorane). Its utility lies in the ability to control the geometry of the resulting double bond.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, represent a powerful and highly stereoselective method for forming the conjugated diene system. These reactions create carbon-carbon bonds by coupling an organometallic reagent with an organic halide.
A stereospecific synthesis of conjugated (E,Z)-dienes can be achieved through the palladium-catalyzed reaction of (E)-1-alkenylboronic acids with 1-alkenyl iodides. pherobase.com This approach offers excellent control over the geometry of the final product. Rossi et al. reported the stereoselective synthesis of (E,Z)-7,9-dodecadienyl acetate using palladium-catalyzed reactions in 1981. pherobase.com The general principle involves coupling two specifically configured fragments, ensuring the desired (E,Z) geometry is constructed with high fidelity. uwindsor.ca While highly effective, a historical drawback of some of these methods was the high cost of the palladium catalysts. google.com
In a move towards greener and more economical chemistry, researchers have developed synthetic routes that utilize renewable resources. Aleuritic acid, a major component of shellac, is an attractive, low-cost starting material. nih.gov
A synthesis developed by Ujvary et al. uses aleuritic acid, which is obtained from a natural hydroxy fatty acid. nih.gov The process involves the oxidative cleavage of aleuritic acid to produce key precursors like 7-hydroxyheptanal. nih.gov Subsequent steps, including a Wittig-Horner reaction to form an α,β-unsaturated nitrile, reduction to an aldehyde, and a final Wittig reaction followed by acetylation, complete the synthesis of (E,Z)-7,9-dodecadienyl acetate. nih.gov This route provides a cost-effective and more sustainable alternative to syntheses based on petrochemical feedstocks. nih.gov More broadly, the use of fermentation and yeast cell factories to produce pheromones from renewable feedstocks like glycerol (B35011) is an area of active research, promising a future of cheaper and more environmentally friendly pest control solutions. europa.euengconfintl.org
Development of Economical and High-Yielding Synthetic Processes
Several strategies have been developed to meet these economic and efficiency goals:
Two-Step Synthesis via a Phosphate (B84403) Intermediate: A novel and highly efficient two-step process has been patented, starting from 2-hexenal. google.comwipo.int This method provides the target compound with excellent yields and selectivity for the (E,Z)-isomer. wipo.int The first step involves the phosphorylation of 2-hexenal to create a novel hexa-1,3-dienyl phosphate intermediate. This intermediate is then coupled with a C6 alkyl Grignard reagent, followed by acetylation. The process achieves a crude yield of 69% with an (E,Z) isomer content of 76%, which can be distilled to 98% chemical purity. google.com This approach is advantageous due to its limited number of steps and use of mild conditions and readily available reagents, making it suitable for industrial scale-up. tandfonline.com
Aleuritic Acid as a Starting Material: An economic synthesis route utilizes aleuritic acid, an easily available natural hydroxy fatty acid. nih.gov This method involves the oxidative cleavage of aleuritic acid to produce key precursors like 7-hydroxyheptanal. nih.gov A subsequent stereoselective Wittig reaction and acetylation complete the synthesis of (E,Z)-7,9-dodecadienyl acetate. nih.gov The use of an inexpensive, natural starting material makes this an economically attractive option. nih.gov
The following table provides a comparison of these key economical and high-yielding synthetic methods.
| Synthetic Method | Key Starting Materials | Reported Overall Yield | (E,Z)-Isomer Purity/Selectivity | Reference(s) |
| Two-Step Phosphate Route | 2-Hexenal, C6 Grignard Reagent | 66% (distilled) | 76% (E,Z) content, can be enriched to 90% | google.com |
| Iron-Catalyzed Cross-Coupling | Dienyl halide, Grignard reagent with alkoxide | 85% | Not specified, but method is highly stereoselective | beilstein-journals.org |
| Aleuritic Acid Route | Aleuritic acid | Not specified | Stereoselective Wittig reaction employed | nih.gov |
| Wittig Reaction (via 9-halo-(2E)-2-nonen-1-al) | 8-chloro-1-octyne or 8-bromo-1-octyne | 37.3% | 87% purity (contains 13% E,E isomer) | tandfonline.com |
Enantioselective and Diastereoselective Synthesis Research
Control of stereochemistry is critical in the synthesis of (E,Z)-7,9-dodecadienyl acetate, as the biological activity is exclusive to the (E,Z) diastereomer. google.com Research has therefore been directed towards developing highly diastereoselective reactions that preferentially form the desired conjugated (E,Z)-diene system over the thermodynamically more stable (E,E)-isomer or other geometric isomers. google.com
Key areas of research in stereoselective synthesis include:
Stereoselective Wittig Reactions: The Wittig reaction is a common method for forming the double bonds, and its stereochemical outcome can be controlled. The reaction between an (E)-2-alkenal and a phosphorane typically yields a mixture of (E,Z) and (E,E) isomers, often in a ratio of approximately 3:2. tandfonline.com The precise ratio can be influenced by reaction conditions and the specific reagents used. For example, a synthesis employing the Wittig reaction between 9-halo-(2E)-2-nonen-1-al and n-propylidenetriphenylphosphorane produced a product with 87% (E,Z) purity, indicating a significant degree of stereocontrol. tandfonline.com
Stereoselective Reduction of Enyne Precursors: A powerful strategy for ensuring correct geometry involves the synthesis of a conjugated (E)-en-yne intermediate, followed by a stereoselective reduction of the triple bond to a (Z)-double bond. researchgate.net One such method involves a palladium-catalyzed cross-coupling to form an (E)-enyn-1-yl acetate, which is then reduced. researchgate.net Another approach uses hydroboration with dicyclohexylborane (B74569) for the stereoselective reduction of a triple bond to a (Z)-double bond. tandfonline.com
Stereocontrolled Cross-Coupling Reactions: Modern cross-coupling methods offer high levels of stereoselectivity. Iron-catalyzed cross-coupling reactions have been shown to proceed with excellent retention of the starting olefin geometry. iasoc.it For instance, the coupling of a Grignard reagent with a vinyl halide using an iron catalyst can result in a product that retains the stereochemistry of the vinyl halide with >99.5% fidelity. iasoc.it Palladium-catalyzed reactions, such as the coupling of (E)-1-alkenylboronic acids with 1-alkenyl iodides, also provide a stereospecific route to conjugated dienes. pherobase.com
The table below summarizes the stereoselectivity achieved by various synthetic methods.
| Method | Key Stereochemistry-Determining Step | Achieved Stereoselectivity | Reference(s) |
| Wittig Reaction | Reaction of (E)-2-alkenal with phosphorane | Mixture of (E,Z) and (E,E) isomers (approx. 3:2 ratio) | tandfonline.com |
| Wittig Reaction | Reaction of 9-halo-(2E)-2-nonen-1-al with phosphorane | 87% (E,Z) isomer, 13% (E,E) isomer | tandfonline.com |
| Reduction of Enyne | (Z)-stereoselective reduction of a conjugated (E)-enyn-1-yl acetate | High stereoselectivity for the (Z)-double bond formation | researchgate.net |
| Iron-Catalyzed Cross-Coupling | Coupling of Grignard reagent with vinyl halide | >99.5% retention of olefin geometry | iasoc.it |
| Two-Step Phosphate Route | Coupling of phosphate intermediate with Grignard reagent | 76% selectivity for the (E,Z) isomer | google.com |
Techniques for Purification and Enrichment of (E,Z)-Isomers in Research Scale
Following synthesis, which almost invariably produces a mixture of geometric isomers, purification and enrichment steps are necessary to increase the concentration of the active (E,Z)-isomer. google.com Several techniques are employed at the research and laboratory scale for this purpose.
Vacuum Distillation: Fractional distillation under high vacuum is a common initial purification step to separate the dodecadienyl acetate from non-volatile impurities and some isomeric byproducts. google.comgoogle.com This technique separates compounds based on differences in their boiling points.
Chromatography on Silver Nitrate-Impregnated Silica Gel: This is a highly effective method for separating geometric isomers of unsaturated compounds. tandfonline.com The silver ions on the silica gel form reversible π-complexes with the double bonds of the isomers. The strength of this interaction varies depending on the geometry of the double bonds, allowing for their separation via column chromatography. tandfonline.com This technique has been used to successfully isolate all four pure geometrical isomers of 7,9-dodecadien-1-ol. tandfonline.com
Urea (B33335) Complexation (Urea Clathrate Formation): This technique is particularly useful for enriching the (E,Z)-isomer by removing the (E,E)-isomer. google.com The linear structure of the (E,E)-isomer allows it to be preferentially incorporated into the crystal lattice of urea, forming a solid complex (a clathrate). google.com The bulkier (E,Z)-isomer does not fit as well and remains in the solution. The solid urea complex containing the unwanted (E,E)-isomer is then removed by filtration. google.com This method has been shown to significantly increase the purity of the final product. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the isomeric purity of a sample. sielc.com It can also be used on a preparative scale for the isolation of highly pure isomers. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724) and water can effectively separate (E,Z)-7,9-dodecadienyl acetate from its isomers. sielc.com
The following table demonstrates the effectiveness of an enrichment technique on a synthesized product.
| Purification Stage | Chemical Purity | (E,Z)-Isomer Content | Reference |
| After Vacuum Distillation | 98% | 76% | google.com |
| After Enrichment with Urea | 98% | 90% | google.com |
Biosynthesis Pathway Elucidation and Genetic Research
Identification of Biosynthetic Precursors in Insect Pheromone Glands
The production of this conjugated diene pheromone begins with common fatty acids, which are sequentially modified by a dedicated enzymatic machinery. usda.govmdpi.com The identification of the specific precursors and intermediates is foundational to understanding the entire biosynthetic sequence.
The biosynthetic journey to (E,Z)-7,9-dodecadienyl acetate (B1210297) originates from the saturated C14 fatty acid, tetradecanoic acid (also known as myristic acid). researchgate.netd-nb.info In vivo experiments using deuterium-labeled tetradecanoic acid confirmed its role as the primary precursor. d-nb.info The initial and pivotal step in the pathway is the introduction of a double bond into this saturated fatty acid chain. researchgate.net This reaction, a Δ11 desaturation, converts tetradecanoic acid into (Z)-11-tetradecenoic acid, setting the stage for subsequent modifications. researchgate.netd-nb.info
Following the initial desaturation, the newly formed (Z)-11-tetradecenoic acid does not directly proceed to the final product. Instead, it undergoes a process of chain shortening, likely via peroxisomal β-oxidation, where two carbons are removed from the carboxylic end. researchgate.netoup.com This reaction yields a crucial C12 intermediate, (Z)-9-dodecenoic acid. researchgate.netd-nb.info The presence of significant amounts of both (Z)-11-tetradecenoic acid and (Z)-9-dodecenoic acid has been confirmed in the fatty acid profiles of L. botrana pheromone glands, supporting their roles as key intermediates in the pathway. d-nb.info
Table 1: Key Precursors and Intermediates in the Biosynthesis of (E,Z)-7,9-Dodecadienyl Acetate
| Compound | Chemical Formula | Chain Length | Role in Pathway |
|---|---|---|---|
| Tetradecanoic Acid | C₁₄H₂₈O₂ | C14 | Initial Precursor |
| (Z)-11-Tetradecenoic Acid | C₁₄H₂₆O₂ | C14 | Intermediate (Post-Δ11 Desaturation) |
| (Z)-9-Dodecenoic Acid | C₁₂H₂₂O₂ | C12 | Intermediate (Post-Chain Shortening) |
| (E,Z)-7,9-Dodecadienoic Acid | C₁₂H₂₀O₂ | C12 | Direct Precursor (Post-Δ7 Desaturation) |
Enzymatic Mechanisms Governing Pheromone Production
The conversion of fatty acid precursors into the final pheromone is governed by a suite of specialized enzymes. Genetic research, particularly the sequencing and analysis of the transcriptome from female L. botrana pheromone glands, has been instrumental in identifying the genes that encode these critical proteins. researchgate.netlu.se This approach led to the identification of 41 candidate genes potentially involved in pheromone biosynthesis, including 17 fatty acyl desaturases (FADs), 13 fatty acyl reductases (FARs), and 3 acyl-CoA oxidases. researchgate.netlu.senih.gov
Fatty acyl desaturases are paramount in pheromone biosynthesis, as they are responsible for creating the double bonds that define the structure and specificity of the final molecule. mdpi.comresearchgate.net In the case of (E,Z)-7,9-dodecadienyl acetate, two distinct desaturation steps are required.
To pinpoint the enzyme responsible for the initial conversion of tetradecanoic acid, researchers performed functional assays on the 17 candidate desaturase genes identified from the transcriptome. researchgate.net By expressing these genes in heterologous systems, such as yeast (Saccharomyces cerevisiae) and insect cells (Sf9), their specific activity could be tested. researchgate.netd-nb.info This functional analysis unequivocally demonstrated that a single gene, designated Lbo_PPTQ, encodes a ∆11 desaturase. researchgate.netlu.senih.gov This enzyme was shown to have specific activity on tetradecanoic acid, converting it to (Z)-11-tetradecenoic acid, thereby confirming its role in the first step of the pheromone's biosynthetic pathway. researchgate.netd-nb.infonih.gov
Table 2: Functional Analysis of the Lbo_PPTQ Gene
| Gene Candidate | Expression System | Substrate | Product | Confirmed Activity |
|---|---|---|---|---|
| Lbo_PPTQ | Yeast, Sf9 cells | Tetradecanoic acid (C14:Acid) | (Z)-11-Tetradecenoic acid (Z11-14:Acid) | ∆11 Desaturase |
The final and defining step in forming the conjugated diene system of the pheromone is the introduction of a second double bond at the 7-position of the (Z)-9-dodecenoic acid intermediate. researchgate.netd-nb.info This reaction requires a ∆7 desaturase to produce the (E,Z)-7,9-dodecadienoyl precursor, which is then reduced and acetylated to form the final pheromone. researchgate.netresearchgate.net
Role of Acyl-CoA Oxidases in Chain Shortening Processes
Chain shortening, a critical step in the biosynthesis of many moth pheromones, is accomplished through a modified β-oxidation pathway. pnas.orgoup.com In the case of (E,Z)-7,9-dodecadienyl acetate production in L. botrana, the C14 fatty acid precursor, (Z)-11-tetradecenoic acid, must be shortened by two carbons to yield the C12 backbone of the final pheromone. lu.senih.gov This process is catalyzed by specific acyl-CoA oxidases located in the peroxisomes. oup.comresearchgate.net
Transcriptomic analysis of the L. botrana pheromone gland has identified three candidate acyl-CoA oxidase genes. lu.senih.gov Through functional assays, two of these enzymes, encoded by genes Lbo_31670 and Lbo_49602, have been shown to be directly involved in the chain shortening of (Z)-11-tetradecenoic acid to produce (Z)-9-dodecenoic acid, the immediate precursor for the final desaturation step. lu.senih.govresearchgate.net The specificity of these acyl-CoA oxidases is crucial for producing the correct chain length required for the pheromone. acs.org One of these oxidases, Lbo_31670, has been noted for its high expression in the pheromone glands and its efficiency in producing the desired C12 acid precursor. oup.com
| Gene Name | Enzyme | Proposed Function in L. botrana | Source |
|---|---|---|---|
| Lbo_31670 | Acyl-CoA Oxidase | Chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid | lu.seoup.comresearchgate.net |
| Lbo_49602 | Acyl-CoA Oxidase | Chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid | lu.seresearchgate.net |
Functional Characterization of Fatty-Acyl Reductases
The final steps in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate involve the reduction of the C12 fatty acyl precursor, (E,Z)-7,9-dodecadienoyl-CoA, to its corresponding alcohol, (E,Z)-7,9-dodecadienol, followed by acetylation. The reduction to an alcohol is catalyzed by a fatty-acyl reductase (FAR). d-nb.infonih.gov These enzymes are pivotal in pheromone biosynthesis and can influence the final composition of the pheromone blend. nih.gov
In L. botrana, transcriptomic analysis of the pheromone gland identified 13 candidate genes encoding for FARs. lu.sed-nb.infonih.gov While these genes have been identified, specific functional characterization to pinpoint the exact FAR responsible for producing (E,Z)-7,9-dodecadienol is an ongoing area of research. Studies in other moth species have revealed that FARs involved in pheromone production often exhibit broad substrate specificity, enabling them to act on various fatty-acyl precursors. nih.govpnas.org This suggests that a single FAR in L. botrana could potentially be responsible for reducing the acyl precursors for both the major and minor pheromone components. The ultimate ratio of pheromone components is therefore a result of the coordinated activities of desaturases, FARs, and acetyltransferases. nih.gov
| Enzyme Family | Number of Candidate Genes Identified in L. botrana Pheromone Gland | Source |
|---|---|---|
| Fatty-Acyl Reductases (FARs) | 13 | lu.senih.gov |
Transcriptomic and Genomic Analysis of Pheromone Gland Tissues
Transcriptomic and genomic analyses of female moth pheromone glands are powerful tools for identifying the complete set of genes involved in producing complex pheromone signals. researchgate.netplos.org By sequencing the messenger RNA (mRNA) present in the pheromone gland of L. botrana, researchers have created a comprehensive catalog of candidate genes. lu.senih.gov
This deep sequencing approach identified 41 candidate genes potentially involved in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate. lu.senih.gov These include genes from all the major enzyme families required for the process. A key finding from this research was the identification of the specific Δ11 desaturase, Lbo_PPTQ, which catalyzes the first step in the pathway: the conversion of tetradecanoic acid to (Z)-11-tetradecenoic acid. lu.senih.govresearchgate.net However, this analysis also highlighted a significant mystery. Despite identifying 17 candidate fatty acyl desaturases, the enzyme responsible for introducing the E7-double bond into the (Z)-9-dodecenoic acid precursor remains elusive. lu.seresearchgate.net None of the candidates showed the expected Δ7 desaturase activity when tested, suggesting that it may require a unique cofactor or cellular environment not present in the assay systems, a puzzle also seen in other Tortricid moths. usc.edu.au
| Enzyme/Protein Family | Number of Candidate Genes Identified in L. botrana Pheromone Gland | Source |
|---|---|---|
| Fatty Acyl Desaturases | 17 | lu.senih.gov |
| Fatty Acyl Reductases | 13 | lu.senih.gov |
| Acyl-CoA Oxidases | 3 | lu.senih.gov |
| Fatty Acid Synthase | 1 | lu.senih.gov |
| Acetyl-CoA Carboxylase | 1 | lu.senih.gov |
| Fatty Acid Transport Proteins | 4 | lu.senih.gov |
| Acyl-CoA Binding Proteins | 2 | lu.senih.gov |
Heterologous Expression Systems for Enzyme Functional Assays
To confirm the function of candidate genes identified through transcriptomic analysis, researchers use heterologous expression systems. This involves inserting a specific gene from the moth into a different, well-understood organism, such as yeast (Saccharomyces cerevisiae) or cultured insect cells (like Sf9 cells), to produce the enzyme and test its activity in a controlled environment. nih.govfrontiersin.org
This technique was instrumental in elucidating the biosynthetic pathway of (E,Z)-7,9-dodecadienyl acetate. lu.se Scientists expressed the candidate genes from L. botrana in both yeast and Sf9 insect cell systems to functionally characterize them. lu.senih.govresearchgate.net
Key findings from these assays include:
Confirmation of Δ11 Desaturase Activity: The gene Lbo_PPTQ was expressed, and the resulting enzyme was shown to successfully convert tetradecanoic acid into (Z)-11-tetradecenoic acid, confirming its role as a Δ11 desaturase. lu.senih.govresearchgate.net
Confirmation of Acyl-CoA Oxidase Activity: The genes Lbo_31670 and Lbo_49602 were confirmed to encode acyl-CoA oxidases capable of shortening the C14 precursor to the necessary C12 acid. lu.senih.govresearchgate.net The yeast Yarrowia lipolytica has also been used as a host to express Lbo_31670 to produce chain-shortened fatty acids. oup.com
Testing of Δ7 Desaturase Candidates: All 17 candidate desaturase genes were assayed in these systems, but none demonstrated the ability to create the E7-double bond, leaving the identity of this crucial enzyme unknown. lu.seresearchgate.net
These heterologous expression systems are a cornerstone of modern pheromone research, enabling the precise characterization of biosynthetic enzymes not only in L. botrana but across a wide range of insects. nih.govnih.gov
Pheromone Identification and Characterization in Specific Insect Species
Designation as the Major Sex Pheromone Component of Lobesia botrana
(E,Z)-7,9-Dodecadienyl acetate (B1210297), often abbreviated as E7,Z9-12:Ac, is unequivocally recognized as the major and most critical component of the female-produced sex pheromone of the European grapevine moth, Lobesia botrana. researchgate.netnih.govbioone.org Its identification in the 1970s marked a significant milestone in the field of chemical ecology and pest management. bioone.org The structure and behavioral activity of this compound were elucidated through detailed analyses of female sex pheromone gland extracts. bioone.org
Initial identification was achieved using a combination of gas chromatography-mass spectrometry (GC-MS) and behavioral assays. High-resolution capillary columns and mass-specific detection were instrumental in differentiating stereoisomers and confirming the structure by comparing its mass spectrum and retention indices with those of synthetic standards. Subsequent research has consistently reaffirmed its role as the primary attractant for male L. botrana moths, facilitating long-range chemical signaling for mating. nih.gov The biosynthesis of this vital compound within the female pheromone glands involves a complex pathway, including the Δ11 desaturation of tetradecanoic acid, subsequent chain shortening to (Z)-9-dodecenoic acid, and a final, yet to be fully identified, Δ7 desaturation step before acetylation. nih.gov
Identification and Research on Minor Pheromone Components and Synergists
While (E,Z)-7,9-dodecadienyl acetate is the principal attractant, the natural pheromone blend of L. botrana is a more complex mixture. Research has identified several minor components that can act as synergists, enhancing the behavioral response of male moths.
(E,Z)-7,9-Dodecadien-1-ol
(E,Z)-7,9-Dodecadien-1-ol (E7,Z9-12:OH) is a recognized minor component of the L. botrana sex pheromone. researchgate.netnih.govmdpi.com This alcohol analogue of the main pheromone component has been found in female sex pheromone gland extracts and has been shown to have a synergistic effect, increasing the capture of male moths in traps when combined with the major component. researchgate.netmdpi.com
(E)-7-Dodecenyl Acetate
Further research into the composition of the L. botrana pheromone gland led to the identification of (E)-7-dodecenyl acetate. nih.govresearchgate.netunirioja.es This monoenic acetate was found to significantly enhance the response of male moths to the main pheromone component in wind tunnel experiments. researchgate.netunirioja.es Interestingly, the presence of (E)-7-dodecenyl acetate appears to show geographical variation, having been detected in L. botrana populations from southern Europe but not in those from north of the Alps, suggesting the existence of regional pheromone dialects. bioone.orgunirioja.es
Research on Trienyl Acetates (e.g., (7Z,9E,11)-dodecatrienyl acetate)
More recent and detailed analyses of pheromone gland extracts have revealed the presence of previously unknown trienyl acetates, a first for a tortricid moth. researchgate.netunirioja.esresearchgate.net Among these, (7Z,9E,11)-dodecatrienyl acetate, along with its (E,E)- and (Z,E)-isomers, were identified. nih.govresearchgate.netunirioja.es Wind tunnel tests demonstrated that (7Z,9E,11)-dodecatrienyl acetate acts as a strong synergist, significantly increasing male attraction to the main pheromone component. researchgate.netunirioja.es These findings underscore the complexity of the L. botrana pheromone and the potential for even minor, highly unsaturated components to play a crucial role in chemical communication.
Studies on Pheromone Blends and Species Specificity in Communication
The specificity of the chemical signal in L. botrana is maintained by the precise ratio of the different components in the pheromone blend. While (E,Z)-7,9-dodecadienyl acetate is the primary attractant, the minor components play a crucial role in optimizing the signal and ensuring species-specific recognition, preventing cross-attraction with other species.
Studies have shown that while the main component alone is sufficient for monitoring and mating disruption strategies in the field, the full natural blend elicits a more robust and directed upwind flight response in males under controlled conditions. bioone.org The discovery of geographical variations in the pheromone blend, such as the presence of (E)-7-dodecenyl acetate only in certain populations, points to an ongoing evolutionary process in the chemical communication system of L. botrana. bioone.orgunirioja.es This variation may contribute to reproductive isolation between different populations.
The following table summarizes the identified pheromone components of Lobesia botrana and their roles:
| Compound Name | Abbreviation | Role in Pheromone Blend |
| (E,Z)-7,9-Dodecadienyl acetate | E7,Z9-12:Ac | Major Component |
| (E,Z)-7,9-Dodecadien-1-ol | E7,Z9-12:OH | Minor Component, Synergist |
| (Z)-9-Dodecen-1-yl Acetate | Z9-12:OAc | Minor Component, Synergist |
| (E)-7-Dodecenyl Acetate | E7-12:Ac | Minor Component, Synergist (Geographically Variable) |
| (7Z,9E,11)-Dodecatrienyl acetate | - | Minor Component, Synergist |
This detailed understanding of the pheromone blend is critical for developing effective and highly specific pest management strategies based on mating disruption and monitoring.
Role of (E,Z)-7,9-Dodecadienyl Acetate and Related Isomers in Other Lepidopteran Species
The chemical compound (E,Z)-7,9-dodecadienyl acetate and its geometric isomers play significant roles as sex pheromones or attractants for a variety of Lepidopteran species beyond the well-studied European grapevine moth (Lobesia botrana). Research into the specific responses of different moth species to these compounds reveals the nuanced and often species-specific nature of chemical communication in insects. This section details the identification and characterization of these pheromones in the spruce bud moth (Epinotia tedella) and various species of the genus Idaea.
Epinotia tedella (Spruce Bud Moth)
Contrary to what its presence in other species might suggest, (E,Z)-7,9-dodecadienyl acetate is not the primary attractant for the male spruce bud moth, Epinotia tedella. In fact, field trapping studies have demonstrated that the introduction of this isomer into pheromone baits can reduce the capture of male moths. The primary sex pheromone component for E. tedella has been identified as the (Z,Z) isomer.
Chemical analysis of the pheromone gland washes of female E. tedella revealed the presence of (Z,Z)-7,9-dodecadienyl acetate at a concentration of approximately 0.4 ng per female. nih.gov Alongside this primary component, a similar quantity of the corresponding alcohol, (Z,Z)-7,9-dodecadien-1-ol, was also identified. nih.gov Electrophysiological studies have shown that male E. tedella possess specialized receptor cells on their antennae for each of these compounds. nih.gov
Field-trapping experiments conducted in Norway spruce stands in Southern Germany confirmed that (Z,Z)-7,9-dodecadienyl acetate, when used as a single component in lures, is highly attractive to male E. tedella. nih.gov The addition of related compounds, including the (E,Z)-7,9 stereoisomeric acetate, as well as the corresponding alcohol and aldehyde, to baits containing the primary pheromone resulted in a decrease in the number of captured males. nih.govresearchgate.net
| Compound | Role in Epinotia tedella | Research Finding |
| (Z,Z)-7,9-Dodecadienyl acetate | Primary sex pheromone | Highly attractive to males in field tests. nih.gov |
| (Z,Z)-7,9-Dodecadien-1-ol | Pheromone component | Present in female pheromone glands; males have specialized receptors for it. nih.gov |
| (E,Z)-7,9-Dodecadienyl acetate | Behavioral antagonist | Reduces captures of males when added to (Z,Z)-7,9-dodecadienyl acetate baits. nih.govresearchgate.net |
| (Z,Z)-7,9-Dodecadienal | Behavioral antagonist | Reduces captures of males when added to the primary pheromone. nih.gov |
Idaea Species
The compound (E,Z)-7,9-dodecadienyl acetate has been identified as a potent attractant for males of numerous species within the genus Idaea (Geometridae: Sterrhinae). Pheromone trapping studies conducted in the Czech Republic from 1981 to 1999 recorded ten species of Idaea responding to this compound. agriculturejournals.cz For several of these species, this was the first time their attraction to (E,Z)-7,9-dodecadienyl acetate was documented.
The attractancy of (E,Z)-7,9-dodecadienyl acetate was newly recorded for the following species:
Idaea deversaria
Idaea degeneraria
Idaea emarginata
Idaea dimidiata
Idaea inquinata
Idaea fuscovenosa agriculturejournals.cz
Particularly high numbers of I. emarginata, I. biselata, I. dimidiata, and I. inquinata were captured in traps baited with this compound, suggesting it is an effective sexual attractant for these species. agriculturejournals.cz
While (E,Z)-7,9-dodecadienyl acetate is a primary attractant for many Idaea species, other isomers also play a role in the chemical ecology of this genus. For instance, the sex pheromone of Idaea straminata has been found to be a mixture of three components, one of which is (E,Z)-7,9-dodecadienyl acetate. agriculturejournals.cz In contrast, the specific pheromone for Idaea aversata is a blend of (Z,Z)-7,9-dodecadienyl acetate and (Z,Z)-11,14-tetradecadien-1-yl acetate. agriculturejournals.cz
| Idaea Species | Attractant / Pheromone Component(s) | Type of Interaction |
| Idaea biselata | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.czpherobase.com | Attractant |
| (Z,Z)-7,9-Dodecadienyl acetate pherobase.com | Pheromone | |
| Idaea deversaria | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.cz | Attractant |
| Idaea degeneraria | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.cz | Attractant |
| Idaea emarginata | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.cz | Attractant |
| (Z,E)-7,9-Dodecadienyl acetate pherobase.com | Attractant | |
| (Z,Z)-7,9-Dodecadienyl acetate pherobase.com | Attractant | |
| Idaea dimidiata | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.cz | Attractant |
| Idaea inquinata | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.cz | Attractant |
| Idaea fuscovenosa | (E,Z)-7,9-Dodecadienyl acetate agriculturejournals.cz | Attractant |
| Idaea aversata | (Z,Z)-7,9-Dodecadienyl acetate, (Z,Z)-11,14-Tetradecadien-1-yl acetate agriculturejournals.cz | Pheromone |
| Idaea straminata | (E,Z)-7,9-Dodecadienyl acetate (one of three components) agriculturejournals.cz | Pheromone Component |
Analytical Methodologies for Detection and Quantification in Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of (E,Z)-7,9-dodecadienyl acetate (B1210297). This powerful technique separates the volatile compound from a mixture, and the mass spectrometer provides detailed mass information for positive identification. The initial identification of (E,Z)-7,9-dodecadienyl acetate as the sex pheromone of the European grapevine moth, Lobesia botrana, was achieved using GC-MS. The mass spectrum of this compound exhibits key fragments, including the molecular ion at m/z 224, which, combined with retention indices, allows for confirmation against synthetic standards.
Headspace-GC-MS for Trace Analysis in Environmental and Biological Matrices
For the analysis of trace amounts of (E,Z)-7,9-dodecadienyl acetate in environmental samples like grapes, must, and wine, as well as in biological matrices, headspace sampling coupled with GC-MS (HS-GC-MS) is a highly effective and rapid method. researchgate.netmdpi.comresearchgate.net This technique analyzes the volatile compounds present in the headspace above the sample, minimizing sample preparation and matrix interference. lcms.cz An optimized HS-GC-MS method has demonstrated high sensitivity, with limits of detection (LOD) as low as 0.06 μg/Kg for (E,Z)-7,9-dodecadienyl acetate in grape samples. mdpi.com The precision of this method is also notable, with a relative standard deviation (RSD) of less than 8.5%. mdpi.comresearchgate.net This approach is invaluable for studying the incidence of pests on final agricultural products. researchgate.netresearchgate.net
A portable needle trap device connected to a GC-MS/EAD system has been developed for in-field, real-time measurements of airborne pheromones, showcasing a detection threshold of 3 ng/m³ for (E,Z)-7,9-dodecadienyl acetate in the air. nih.govresearchgate.net
High-Resolution Gas Chromatography for Isomer Separation
The biological activity of pheromones is often highly dependent on their specific isomeric form. High-resolution gas chromatography, utilizing capillary columns, is essential for the separation of the different geometric isomers of 7,9-dodecadienyl acetate. researchgate.net While complete baseline separation of all four possible isomers—(E,E), (E,Z), (Z,E), and (Z,Z)—on a single column can be challenging, the use of polar capillary columns, such as those with a DB-23 stationary phase, allows the (E)-isomers to elute slightly faster than the corresponding (Z)-isomers. researchgate.nettandfonline.comsakura.ne.jp However, the peaks of the two isomers may still show considerable overlap. researchgate.nettandfonline.comsakura.ne.jp The retention times of the different isomers of diethyl-hexa-1,3-dien-1-yl phosphate (B84403), an intermediate in one synthesis of (E,Z)-7,9-dodecadienyl acetate, have been characterized using GC. google.com
Liquid Chromatography Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of (E,Z)-7,9-dodecadienyl acetate, particularly for isomer separation. researchgate.nettandfonline.com Reverse-phase (RP) HPLC methods, using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water, can effectively separate the isomers. sielc.comsielc.com In contrast to GC on polar columns, in RP-HPLC, the (Z)-isomers typically elute before the (E)-isomers. researchgate.nettandfonline.com This method is scalable and can be used for the preparative separation of impurities. sielc.comsielc.com For applications requiring mass spectrometric detection, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.comsielc.com HPLC with an ODS column has been shown to completely separate the geometric isomers of 7,9-decadienyl and 9,11-dodecadienyl compounds. researchgate.nettandfonline.com
Electroantennographic Detection (EAD) in Pheromone Bioanalysis
Electroantennographic detection (EAD) is a highly sensitive and selective bioanalytical technique that utilizes an insect's antenna as a detector. researchgate.net When coupled with gas chromatography (GC-EAD), it allows for the identification of biologically active compounds within a complex mixture. In the analysis of pheromones like (E,Z)-7,9-dodecadienyl acetate, the male moth's antenna will generate a measurable electrical response only to the specific isomers that it can detect. researchgate.net This technique has been instrumental in confirming that (E,Z)-7,9-dodecadienyl acetate is the primary, and possibly the sole, pheromonal compound in the extracts of female L. botrana that elicits a response in male antennae. researchgate.net GC-EAD has also been used to identify other pheromone components in related moth species. sakura.ne.jplookchem.com A portable GC-MS/EAD system has been developed for the sensitive in-situ measurement of this pheromone. nih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of (E,Z)-7,9-dodecadienyl acetate. Mass spectrometry, typically coupled with GC, provides crucial information about the molecular weight and fragmentation pattern of the molecule. nih.gov The presence of a molecular ion peak at m/z 224 is a key indicator for this compound. Further structural details, including the confirmation of the (E,Z) configuration of the double bonds, can be obtained through Nuclear Magnetic Resonance (NMR) spectroscopy. While specific NMR data for (E,Z)-7,9-dodecadienyl acetate is not detailed in the provided search results, NMR is a standard and powerful tool for the structural analysis of organic compounds and would be essential for its unambiguous identification and characterization. Other techniques like ozonolysis have also been mentioned in the context of pheromone analysis. cnjournals.com
| Analytical Technique | Application for (E,Z)-7,9-Dodecadienyl Acetate | Key Findings/Capabilities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various samples. | Initial identification as a sex pheromone; molecular ion at m/z 224. |
| Headspace-GC-MS (HS-GC-MS) | Trace analysis in environmental and biological matrices. | LOD of 0.06 μg/Kg in grape samples; RSD < 8.5%. mdpi.comresearchgate.net |
| High-Resolution Gas Chromatography | Separation of geometric isomers. | (E)-isomers elute faster than (Z)-isomers on polar columns. researchgate.nettandfonline.comsakura.ne.jp |
| High-Performance Liquid Chromatography (HPLC) | Isomer separation. | (Z)-isomers elute faster than (E)-isomers on reverse-phase columns. researchgate.nettandfonline.com |
| Electroantennographic Detection (EAD) | Bioanalysis to determine biologically active components. | Confirmed (E,Z)-7,9-dodecadienyl acetate as the main active pheromone component for L. botrana. researchgate.net |
| Mass Spectrometry (MS) | Structural elucidation and confirmation. | Provides molecular weight and fragmentation patterns. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | Confirms the precise arrangement of atoms and stereochemistry. |
| Ozonolysis | Determination of double bond positions. | A chemical method to aid in structural analysis. cnjournals.com |
Chemical Ecology and Behavioral Research
Investigation of Insect Olfactory Responses to (E,Z)-7,9-Dodecadienyl Acetate (B1210297)
The olfactory system of male L. botrana moths is exceptionally sensitive to (E,Z)-7,9-dodecadienyl acetate. Specialized olfactory receptor neurons located in sensilla trichodea on the male's antennae are tuned to detect molecules of this pheromone. mdpi.com Upon detection, these neurons trigger a nerve impulse that travels to the antennal lobe of the insect's brain, where the information is processed, leading to a cascade of stereotyped mating behaviors, including flight initiation and upwind navigation towards the pheromone source. semanticscholar.org
(E,Z)-7,9-dodecadienyl acetate is a potent attractant for male L. botrana moths. tandfonline.com Synthetic versions of the compound have proven highly effective in luring males into traps for monitoring purposes. tandfonline.comresearchgate.net Detailed flight trajectory studies have been conducted to analyze the male moth's flight path in response to the pheromone. These studies show that males fly upwind towards the source in a characteristic zigzagging pattern. bioone.orgresearchgate.net
Research has demonstrated that while (E,Z)-7,9-dodecadienyl acetate is the key attractant, the composition of the pheromone blend significantly influences the precision and success of the male's flight. Upwind flights toward natural pheromone sources, such as calling females or gland extracts, are often faster and straighter than flights toward the main synthetic component alone. researchgate.net The addition of certain minor components identified in the female gland, such as (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate, can modify and enhance the male's flight response, making the synthetic blend more closely mimic the natural pheromone. researchgate.net
Wind tunnel bioassays are a standard laboratory method for studying insect behavioral responses to airborne chemical cues under controlled conditions. slu.sed-nb.info In the context of (E,Z)-7,9-dodecadienyl acetate, these assays have been instrumental in deciphering the behavioral significance of individual pheromone components and their blends. researchgate.netunirioja.es In a typical assay, male moths are released into a wind tunnel, and a plume of the test chemical is introduced. Researchers observe and quantify a range of behaviors, including activation, take-off, upwind flight, and contact with the pheromone source.
Studies have consistently shown that calling females or extracts from their pheromone glands are more attractive than synthetic (E,Z)-7,9-dodecadienyl acetate alone. slu.seresearchgate.net This has led to the identification of several synergistic compounds in the natural pheromone blend. For instance, the addition of (E)-7-dodecenyl acetate and (7Z,9E,11)-dodecatrienyl acetate to the main component was found to significantly increase the rate of upwind flight and source contact by male moths in wind tunnel experiments. unirioja.es These bioassays are crucial for optimizing the composition of synthetic lures used in pest management to maximize their attractiveness and efficacy. researchgate.netunirioja.es
Table 1: Male L. botrana Response to Pheromone Components in Wind Tunnel Bioassays
| Pheromone / Blend Tested | % Take Off | % Upwind Flight | % Source Contact | Reference |
|---|---|---|---|---|
| (E,Z)-7,9-Dodecadienyl Acetate (E7,Z9-12:Ac) | 75 | 65 | 40 | researchgate.net |
| E7,Z9-12:Ac + (E,Z)-7,9-dodecadien-1-ol (E7,Z9-12:OH) + (Z)-9-dodecenyl acetate (Z9-12:Ac) | 85 | 78 | 62 | researchgate.net |
| E7,Z9-12:Ac + (E)-7-dodecenyl acetate (E7-12:Ac) | - | - | Significantly enhanced | unirioja.es |
| Calling Females | 95 | 90 | 85 | slu.seresearchgate.net |
Elucidation of Pheromone-Mediated Insect Communication Mechanisms
Communication in L. botrana is heavily reliant on a complex blend of semiochemicals, with (E,Z)-7,9-dodecadienyl acetate as the cornerstone. researchgate.net While this major component is sufficient to attract males, the full natural pheromone bouquet includes several other compounds that fine-tune the signal. unirioja.esmdpi.comresearchgate.net These minor components can act as synergists, increasing the attractiveness of the blend, or serve to ensure species-specificity, preventing cross-attraction with other moth species. researchgate.netunirioja.es The precise ratio of these compounds is often critical for eliciting the complete sequence of male mating behavior. researchgate.net The identification of the full blend has been a progressive endeavor, with new components being discovered over time, enhancing the understanding of this chemical communication channel. researchgate.netunirioja.es
Table 2: Identified Components of the Lobesia botrana Female Sex Pheromone Gland
| Compound Type | Compound Name | Reference |
|---|---|---|
| Major Component | (E,Z)-7,9-Dodecadienyl acetate | researchgate.netslu.se |
| Minor Components | (E,Z)-7,9-Dodecadien-1-ol | unirioja.esmdpi.com |
| (Z)-9-Dodecenyl acetate | unirioja.esmdpi.com | |
| (E)-9-Dodecenyl acetate | researchgate.net | |
| 11-Dodecenyl acetate | researchgate.net | |
| Synergistic Trace Components | (E)-7-Dodecenyl acetate | unirioja.es |
| (7Z,9E,11)-Dodecatrienyl acetate | unirioja.es |
Research on the Interplay with Host Plant Volatiles and Other Semiochemicals
The chemical communication of L. botrana does not occur in isolation. It is embedded within a complex chemical landscape dominated by volatile organic compounds (VOCs) released from host plants, such as grapevines (Vitis vinifera), and non-host plants. slu.seresearchgate.net Research has shown that both male and female moths respond to these plant volatiles. slu.seresearchgate.net Females use host plant cues to locate suitable sites for laying eggs, while males may use them as a general habitat cue to narrow their search for a mate. slu.se
There is evidence of a synergistic interaction between plant volatiles and the sex pheromone. biologists.com Certain green leaf volatiles can enhance the male's behavioral response to the pheromone. google.com For instance, electroantennogram (EAG) studies, which measure the electrical output of an insect's antenna in response to an odor, have shown that male L. botrana antennae respond to various plant-derived compounds. researchgate.net This suggests that the male's olfactory system processes both pheromonal and host-plant signals, likely integrating them to optimize mate-finding behavior. The presence of specific plant volatiles may signal a suitable habitat where receptive females are more likely to be found, thereby increasing the male's search efficiency. biologists.com
Table 3: Examples of Host Plant Volatiles Eliciting Antennal Responses in L. botrana
| Compound Name | Chemical Class | Observed Effect | Reference |
|---|---|---|---|
| (Z)-3-Hexenyl acetate | Green Leaf Volatile | Elicits EAG response in both sexes | researchgate.netnih.gov |
| Linalool | Terpenoid | Elicits EAG response in both sexes | biologists.com |
| Methyl salicylate | Benzenoid | Elicits higher EAG response in females | researchgate.net |
| (E)-β-Farnesene | Sesquiterpenoid | Elicits EAG response in both sexes | researchgate.net |
| (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) | Homoterpene | Elicits EAG response | nih.gov |
Academic Research on Applications in Integrated Pest Management
Mating Disruption as a Behavioral Pest Control Strategy
Mating disruption is a widely adopted and effective technique for managing L. botrana populations in European and other wine-growing regions. fao.orgmdpi.com This approach involves permeating the atmosphere with synthetic (E,Z)-7,9-dodecadienyl acetate (B1210297), which interferes with the ability of male moths to locate females for mating, thereby suppressing reproduction. basf.comresearchgate.net The success of mating disruption programs is evidenced by reduced male moth captures in monitoring traps, a decrease in mating incidence, and lower levels of pest-related damage compared to untreated areas. mdpi.com
Research into the Mechanisms of Pheromone-Induced Male Disorientation
The precise mechanisms by which synthetic pheromones like (E,Z)-7,9-dodecadienyl acetate disrupt male moth orientation are multifaceted. Research suggests several contributing factors, including:
Sensory Overload: Continuous exposure to high concentrations of the synthetic pheromone can lead to adaptation of the male moth's olfactory sensilla and habituation of its central nervous system, rendering it less sensitive to the natural pheromone plumes emitted by females. researchgate.net
Camouflage: The synthetic pheromone creates a background "noise" that can mask the natural, fainter pheromone trails of calling females, making it difficult for males to follow them to their source. researchgate.net
False-Trail Following: Male moths may follow the plumes of synthetic pheromone released from dispensers instead of the natural plumes from females, leading them away from potential mates. researchgate.net
Studies have shown that the application of (E,Z)-7,9-dodecadienyl acetate in mating disruption programs significantly reduces the ability of male L. botrana to find and mate with virgin females. iobc-wprs.org In some field experiments, the recapture rate of male moths in pheromone-baited traps within disrupted areas was reduced to a mere 3-7% compared to untreated control areas. iobc-wprs.org
Development and Evaluation of Pheromone Dispenser Technologies
The effective dissemination of (E,Z)-7,9-dodecadienyl acetate is crucial for the success of mating disruption programs. Research has focused on developing and optimizing various dispenser technologies to ensure a consistent and controlled release of the pheromone throughout the target pest's flight period.
Passive dispensers, such as hand-applied twist-tie ropes, twin ampoules, and membranes, are commonly used for mating disruption. mdpi.com These dispensers are made of plastic materials impregnated or filled with the pheromone, which is released passively through the dispenser walls. mdpi.com Research has focused on understanding the release dynamics of these dispensers to ensure optimal performance. Studies have utilized methods like weight loss analysis and gas chromatography to measure pheromone release over time. mdpi.com Comparative studies have found that the weight loss method provides results comparable to gas chromatography and is a more cost-effective and non-destructive method for routine evaluations. mdpi.com
The rate of pheromone release from passive dispensers is significantly influenced by environmental factors. Research has shown that temperature and vapor pressure deficit are key drivers of pheromone release in vineyard settings. mdpi.com Higher temperatures generally lead to increased release rates. mdpi.com Canopy density can also play a role, as the leaves can protect dispensers from direct sunlight and high temperatures, potentially moderating release rates. mdpi.com Understanding these influences is critical for predicting dispenser longevity and ensuring a continuous and effective concentration of pheromone in the field.
| Dispenser Type | Active Ingredient(s) | Pheromone Load per Dispenser |
| Isonet® L PLUS | (E,Z)-7,9-dodecadienyl acetate and (Z)-9-dodecenyl acetate | 213 mg |
| Rak® 2 Max | (E,Z)-7,9-dodecadienyl acetate and N-dodecenyl acetate | 361 mg |
| Table 1: Comparison of Two Commercial Passive Dispensers for L. botrana Mating Disruption. mdpi.com |
In an effort to improve application efficiency and environmental sustainability, research is exploring novel dispenser technologies. One promising area is the use of biodegradable electrospun nanofibers, or mesofibers. iobc-wprs.orgprimescholars.com These fibers can be loaded with (E,Z)-7,9-dodecadienyl acetate and offer the potential for mechanical application, reducing the labor-intensive process of manually placing individual dispensers. iobc-wprs.org Research has shown that these nanofiber dispensers can effectively disrupt mating in L. botrana for up to seven weeks, covering a significant portion of a flight period. iobc-wprs.org A key advantage of this technology is its biodegradability, which eliminates the need to retrieve spent dispensers from the field. iobc-wprs.org
Pheromone Trapping for Population Monitoring and Surveillance Research
Pheromone-baited traps are an indispensable tool for monitoring L. botrana populations and for delineating infested areas. agriculturejournals.cziobc-wprs.org These traps utilize (E,Z)-7,9-dodecadienyl acetate as a lure to attract and capture male moths. This data is crucial for:
Detecting new infestations: Early detection allows for rapid response and containment efforts. iobc-wprs.org
Determining the geographic distribution of the pest: Trapping grids help to map out the extent of an infestation. iobc-wprs.org
Timing of control measures: Monitoring moth flight activity helps to determine the optimal timing for applying control measures, including mating disruption. agriculturejournals.cz
Evaluating the efficacy of control programs: A decline in trap captures can indicate the success of a mating disruption or insecticide program. iobc-wprs.org
Following the initial detection of L. botrana in California, an extensive trapping program was implemented, with trap densities of up to 10 traps per square kilometer in commercial vineyards and urban areas within the quarantine zone. iobc-wprs.org This intensive monitoring, coupled with mating disruption and other control tactics, played a significant role in the successful management and near-eradication of the pest in the region. iobc-wprs.org
| Year | Moths Caught in Napa County | Moths Caught in Other Counties |
| 2010 | 100,831 | 128 |
| 2011 | 113 | 33 |
| 2012 | 77 | 0 |
| Table 2: Decline in Lobesia botrana Trap Captures in California Following the Implementation of an Integrated Pest Management Program that Included Mating Disruption. iobc-wprs.org |
Studies on Synergistic Blends to Enhance Pest Management Efficacy
The efficacy of (E,Z)-7,9-Dodecadienyl acetate in integrated pest management (IPM) is significantly enhanced when used in combination with other behavior-modifying chemicals. As the primary sex pheromone component for the European grapevine moth, Lobesia botrana, its standalone application is effective, but research has demonstrated that synergistic blends can elicit a much stronger and more reliable response from male moths. unirioja.esresearchgate.net
Initial studies identified several minor components in the female pheromone gland of L. botrana that act as synergists. These include (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate. researchgate.netmdpi.com Wind tunnel and field trapping experiments have consistently shown that blends of these compounds with (E,Z)-7,9-Dodecadienyl acetate are more attractive to males than the primary component alone. researchgate.netmdpi.com Further research has expanded the list of known synergists. Two unsaturated acetates, (E)-9-dodecenyl acetate and 11-dodecenyl acetate, were found to increase not only the number of males reaching the pheromone source but also to improve the straightness and velocity of their upwind flight. researchgate.net
More recent investigations have uncovered additional, potent synergists. Analysis of female L. botrana pheromone glands revealed the presence of previously unidentified compounds, including (E)-7-dodecenyl acetate and three isomers of 7,9,11-dodecatrienyl acetate. unirioja.esslu.se In wind tunnel bioassays, the addition of (E)-7-dodecenyl acetate or (7Z,9E,11)-dodecatrienyl acetate to (E,Z)-7,9-Dodecadienyl acetate significantly increased the attraction and landing of male moths. unirioja.es For instance, a 10% addition of (7Z,9E,11)-dodecatrienyl acetate to the main pheromone component increased male landings from 24% to 65%. unirioja.es
The interaction with host plant volatiles represents another layer of synergy. Research has shown that a blend of host plant volatiles—specifically (E)-β-caryophyllene, 1-hexanol, (Z)-3-hexenyl acetate, and 1-octen-3-ol—can significantly increase the response of male moths to an optimized pheromone blend. eje.czeje.cz This suggests that the context provided by the host plant's scent profile makes the pheromone signal more potent, an important consideration for developing highly effective lures for mass trapping and mating disruption.
The optimal ratios of these synergistic compounds are crucial for maximizing efficacy. Research indicates that even small percentages of these additional compounds can lead to a significant improvement in male response. researchgate.net An optimal blend was found to be a mixture of (E,Z)-7,9-Dodecadienyl acetate with (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, and 11-dodecenyl acetate. researchgate.net The identification of these synergistic compounds is of significant practical importance for improving the cost-effectiveness and reliability of pheromone-based control strategies for L. botrana. unirioja.esslu.se
**Table 1: Synergistic Compounds Enhancing the Efficacy of (E,Z)-7,9-Dodecadienyl acetate for *Lobesia botrana***
Challenges and Opportunities in Pheromone-Based Pest Management Research
The use of (E,Z)-7,9-Dodecadienyl acetate in pheromone-based pest management, while an environmentally friendly and effective strategy, is not without its challenges. mbimph.comresearchgate.net However, ongoing research continues to present new opportunities for improving these methods.
Challenges:
Biosynthesis for Commercial Production: The biological production of (E,Z)-7,9-Dodecadienyl acetate for commercial use faces hurdles. While many genes involved in its biosynthesis in L. botrana have been identified, a crucial enzyme, a ∆7 desaturase responsible for introducing the second double bond, remains elusive. nih.govnih.gov This knowledge gap hinders the development of efficient cell or plant-based factories for producing the pheromone, which could potentially lower production costs. nih.gov
Behavioral Complexity and Environmental Factors: The effectiveness of pheromone-based controls can be influenced by the complex interactions between the pheromone signal, host plant odors, and other environmental cues. eje.czeje.cz Furthermore, factors like wind speed, rainfall, and the size of the pest population can affect the performance of pheromone traps and mating disruption strategies. researchgate.net Understanding and mitigating the impact of these variables is a continuous challenge.
Insecticide Resistance: While pheromones themselves are not subject to resistance in the same way as toxic insecticides, the potential for insects to develop altered behavioral responses cannot be entirely dismissed over the long term. Moreover, IPM programs often rely on a combination of pheromones and selective insecticides, and resistance to these chemical partners remains a significant concern in agriculture. embrapa.brresearchgate.net
Opportunities:
Optimized Synergistic Blends: The discovery of new synergistic compounds, including minor pheromone components and host plant volatiles, offers a significant opportunity to enhance the potency and specificity of lures. unirioja.eseje.cz Creating more attractive blends can lead to more effective mass trapping and may allow for lower pheromone loads in mating disruption dispensers, thereby reducing costs.
Advanced Dispenser and Application Technologies: Innovations in polymer science and controlled-release technologies present opportunities to overcome the limitations of current dispensers. semanticscholar.org The development of "smart" dispensers that can modulate release based on environmental conditions or portable devices for precise, in-field measurement and application of pheromones could revolutionize pest management by applying precise quantities only when and where they are needed. semanticscholar.org
Integration with Other Control Methods: There is great potential in integrating pheromone-based strategies with other advanced and eco-friendly control methods. For example, (E,Z)-7,9-Dodecadienyl acetate is used for monitoring and population tracking to support Sterile Insect Technique (SIT) programs. embrapa.br Combining mating disruption with biological control agents or biopesticides in a comprehensive IPM program can lead to more robust and sustainable pest control. mbimph.com
Elucidating Biosynthetic Pathways: Continued research into the genetic and molecular basis of pheromone production in L. botrana is a key opportunity. nih.govnih.gov Successfully identifying the complete biosynthetic pathway, including the elusive ∆7 desaturase, would unlock the potential for cost-effective, large-scale biotechnological production of (E,Z)-7,9-Dodecadienyl acetate. nih.gov
Table 2: Summary of Challenges and Opportunities
Future Directions and Emerging Research Areas
Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps
The biosynthesis of (E,Z)-7,9-dodecadienyl acetate (B1210297) in L. botrana involves a multi-step process starting from tetradecanoic acid. nih.govd-nb.infolu.se Through in vivo labeling experiments and transcriptome analysis of female pheromone glands, researchers have identified several key enzymatic steps. nih.govd-nb.infolu.se The pathway proceeds via Δ11 desaturation of tetradecanoic acid to form (Z)-11-tetradecenoic acid, which is then chain-shortened to (Z)-9-dodecenoic acid. nih.govd-nb.infolu.se The final steps involve the introduction of a second double bond at the 7-position by a yet-unidentified Δ7 desaturase, followed by reduction and acetylation. nih.govd-nb.infolu.se
Despite significant progress, the precise identity and functional characterization of the Δ7 desaturase remain elusive. nih.govd-nb.infolu.se Transcriptome sequencing of the pheromone glands has revealed numerous candidate genes, including desaturases, reductases, and oxidases, but functional assays have yet to pinpoint the specific enzyme responsible for this crucial step. nih.govd-nb.infolu.se Future research will undoubtedly focus on heterologous expression and functional characterization of these candidate genes to fully reconstruct the biosynthetic pathway. A complete understanding of the enzymatic machinery will be instrumental for the development of biotechnological production systems.
Table 1: Known and Unknown Steps in the Biosynthesis of (E,Z)-7,9-Dodecadienyl Acetate
| Step | Precursor | Product | Enzyme Class | Status |
| 1 | Tetradecanoic acid | (Z)-11-Tetradecenoic acid | Δ11 Desaturase | Identified (Lbo_PPTQ) nih.govd-nb.infolu.se |
| 2 | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | Acyl-CoA Oxidase | Candidates Identified (Lbo_31670, Lbo_49602) nih.govd-nb.infolu.seoup.com |
| 3 | (Z)-9-Dodecenoic acid | (E,Z)-7,9-Dodecadienoic acid | Δ7 Desaturase | Unidentified nih.govd-nb.infolu.se |
| 4 | (E,Z)-7,9-Dodecadienoic acid | (E,Z)-7,9-Dodecadien-1-ol | Fatty Acyl Reductase | Candidate genes identified nih.govd-nb.infolu.se |
| 5 | (E,Z)-7,9-Dodecadien-1-ol | (E,Z)-7,9-Dodecadienyl acetate | Acetyltransferase | Candidate genes identified nih.govd-nb.infolu.se |
Development of Next-Generation Highly Efficient and Sustainable Synthetic Routes
The chemical synthesis of (E,Z)-7,9-dodecadienyl acetate has been a subject of research for decades, with various methods developed to achieve high yields and stereoselectivity. pherobase.comtandfonline.comcapes.gov.br Early routes often involved multiple steps and the use of hazardous reagents. google.com More recent advancements have focused on creating "green" and more cost-effective synthetic pathways.
Advanced Controlled-Release Dispenser Technologies for Extended Efficacy
The effectiveness of pheromone-based mating disruption hinges on the controlled and consistent release of the active compound over an extended period. suterra.com Traditional dispensers, while effective, have limitations. dailypioneer.com Research is now focused on developing next-generation dispenser technologies with enhanced performance.
Innovations include the use of proprietary resins and micro-encapsulation techniques to precisely control the release rate of the pheromone. suterra.com These advanced dispensers aim to protect the pheromone from environmental degradation, such as oxidation and UV light, ensuring its stability and efficacy throughout the crop season. psu.edu Furthermore, developments in "smart" dispenser technologies, such as metered systems that release the pheromone at specific times corresponding to the pest's activity period, offer the potential for even greater efficiency and reduced product usage. psu.edu The development of dispensers that can be applied more quickly and efficiently, and that may even contain multiple pheromones to target several pests simultaneously, are also active areas of research. minorusefoundation.org
Exploration of Genetic Engineering Approaches for Pheromone Production
The elucidation of the biosynthetic pathway of (E,Z)-7,9-dodecadienyl acetate opens the door to producing this and other pheromones using genetically engineered organisms. d-nb.infodtu.dk This biotechnological approach, often referred to as "pheromone farming," offers a potentially sustainable and cost-effective alternative to chemical synthesis. dtu.dk
Researchers have successfully engineered plants, such as Nicotiana benthamiana, and yeasts, like Saccharomyces cerevisiae, to produce moth pheromone components. biorxiv.orgresearchgate.netharvard.edu By introducing the genes encoding the necessary biosynthetic enzymes, these organisms can be turned into "biofactories" for pheromone production. dtu.dkgoogle.comukri.org Challenges remain, including optimizing the expression of multiple genes, ensuring the correct stereochemistry of the final product, and scaling up production to be commercially competitive. cobiotech.euresearchgate.net Future research will likely focus on refining these systems, potentially through the use of CRISPR-Cas9 gene-editing technology, to improve yields and create stable, high-producing transgenic lines. mdpi.com
Deeper Understanding of Insect Olfactory Receptor and Neural Mechanisms
The biological activity of (E,Z)-7,9-dodecadienyl acetate is mediated by its interaction with specific olfactory receptors on the antennae of male moths. frontiersin.org Understanding the molecular and neural basis of this interaction is a key area of ongoing research.
Pheromone reception in moths is a complex process involving pheromone-binding proteins (PBPs) that transport the hydrophobic pheromone molecules through the sensillar lymph to the olfactory receptor neurons (ORNs). frontiersin.orgnih.gov These ORNs express specific pheromone receptors (PRs) that, upon binding the pheromone, trigger a signal transduction cascade leading to a neural impulse. nih.govnih.gov
Future research will focus on identifying and functionally characterizing the specific PRs for (E,Z)-7,9-dodecadienyl acetate in L. botrana. This involves molecular cloning of candidate receptor genes and expressing them in heterologous systems to test their ligand specificity. frontiersin.org Advanced techniques like electroantennography and single-sensillum recording are used to study the responses of ORNs to the pheromone and its analogs. researchgate.netrsc.org A deeper understanding of these mechanisms could lead to the design of more potent and specific pheromone analogs or even novel methods for disrupting olfactory communication. mdpi.comresearchgate.net
Research on Ecosystem-Level Impacts and Non-Target Organism Interactions of Pheromone Applications
A key concern is the potential for synthetic pheromones to attract non-target species, including other moths or beneficial insects. sciencebase.comagriculturejournals.cz Studies have shown that while pheromone traps can sometimes capture non-target Lepidoptera, the high specificity of most pheromones minimizes this effect. nih.gov However, more research is needed to fully assess these interactions across different ecosystems and agricultural landscapes.
Another area of investigation is the long-term impact of mating disruption on the target pest population's genetics and behavior. There is also interest in understanding the fate of synthetic pheromones in the environment, including their persistence and degradation pathways. mdpi.com This research is vital to ensure the long-term sustainability and ecological safety of pheromone-based pest management strategies. epa.gov
Q & A
Q. How was (E,Z)-7,9-dodecadienyl acetate initially identified as the sex pheromone of Lobesia botrana?
The compound was identified using gas chromatography-mass spectrometry (GC-MS) combined with behavioral assays. High-resolution capillary columns and mass-specific detection enabled differentiation of stereoisomers. Key fragments in the mass spectrum (e.g., m/z 224 for the molecular ion) and retention indices matched synthetic standards. Behavioral assays confirmed its role in male attraction .
Q. What is the biosynthetic pathway of (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana?
Biosynthesis involves:
- Δ11 desaturation of tetradecanoic acid to (Z)-11-tetradecenoic acid via Lbo_PPTQ-encoded desaturase.
- Chain shortening by acyl-CoA oxidases (Lbo_31670, Lbo_49602) to (Z)-9-dodecenoic acid.
- Δ7 desaturation (enzyme unidentified) introduces the E-configured double bond.
- Final reduction and acetylation yield the pheromone .
Q. What analytical techniques confirm the stereochemical configuration of (E,Z)-7,9-dodecadienyl acetate?
High-resolution GC-MS with chiral columns, comparison to synthetic standards, and nuclear magnetic resonance (NMR) are critical. Retention index matching and electroantennographic detection (EAD) validate biological activity .
Advanced Research Questions
Q. Why has the Δ7 desaturase in Lobesia botrana remained elusive despite transcriptomic data?
Transcriptome sequencing identified 17 desaturase candidates, but heterologous expression in yeast/Sf9 cells failed to confirm Δ7 activity. Potential explanations include:
Q. How can researchers optimize synthetic routes for (E,Z)-7,9-dodecadienyl acetate?
Methodologies include:
Q. What strategies resolve discrepancies in pheromone component identification across studies?
Cross-validate using:
Q. How do biodegradable dispensers improve mating disruption efficiency in vineyards?
Electrospun nanofibers (e.g., Ecoflex®) enhance sustained release kinetics. Field trials show dispensers with 38–51% (E,Z)-7,9-dodecadienyl acetate reduce male catches by >90%. Stability is improved using UV-protective adjuvants (e.g., antioxidants) .
Q. What transcriptomic approaches identify enzymes in pheromone biosynthesis?
- RNA-seq of pheromone glands : Identifies candidate desaturases, reductases, and acyl-CoA oxidases.
- Co-expression networks : Links enzyme candidates to biosynthetic steps.
- CRISPR knockouts : Validates gene function in vivo .
Data Contradiction & Validation
Q. How to address conflicting reports on minor pheromone components in Lobesia botrana?
Studies report variations in (E)-7-dodecenyl acetate and trienyl acetates. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
